4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid
Overview
Description
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an amino benzoic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and differentiation .
Mode of Action
It’s known that tyrosine kinase inhibitors, like similar compounds, bind to the inactive form of the enzyme, preventing the addition of a phosphate group to the substrate protein . This inhibits the signal transduction pathway, leading to decreased cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the signal transduction pathways modulated by tyrosine kinases. By inhibiting these enzymes, the compound could potentially disrupt pathways involved in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in cell proliferation and differentiation due to the inhibition of tyrosine kinase activity . This could potentially make the compound useful in the treatment of diseases characterized by overactive cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling with Aminobenzoic Acid: The final step involves coupling the trifluoromethylated pyrimidine with aminobenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is employed in the development of advanced materials with specific electronic or optical properties.
Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)pyrimidine-2-thiol
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-Methyl-6-(trifluoromethyl)pyrimidine
Uniqueness
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid is unique due to the combination of its trifluoromethyl group and the amino benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid, also known by its CAS number 1215761-54-8, is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₈F₃N₃O₂
- Molecular Weight : 283.21 g/mol
- CAS Number : 1215761-54-8
- Purity : ≥97% .
Anticancer Properties
Recent studies have indicated that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant anticancer activity. For instance, some analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as therapeutic agents .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 5.85 | MCF-7 (Breast) |
Compound B | 3.0 | A549 (Lung) |
Compound C | 21.3 | HeLa (Cervical) |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In particular, it has been shown to inhibit prostaglandin E2 (PGE2) production in ex vivo assays, which is crucial for reducing inflammation . The compound's structure allows it to interact with specific receptors involved in inflammatory pathways.
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Enzymatic Activity : It has been suggested that this compound may inhibit cyclooxygenase enzymes, which are responsible for the synthesis of pro-inflammatory mediators.
- Receptor Interaction : Molecular docking studies indicate that the compound can bind effectively to key proteins involved in cellular signaling pathways related to cancer and inflammation .
Case Study 1: Anticancer Efficacy
A study focusing on a series of benzoic acid derivatives found that compounds with a trifluoromethyl group showed enhanced activity against the MCF-7 breast cancer cell line. The derivative with the trifluoromethyl pyrimidine moiety exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Inhibition of Inflammatory Response
In a clinical trial assessing the anti-inflammatory properties of similar compounds, it was observed that those incorporating the pyrimidine structure effectively reduced TNFα levels in human subjects suffering from chronic inflammatory conditions .
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)9-5-6-16-11(18-9)17-8-3-1-7(2-4-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVYBIAINVFXAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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